Decyl hydrogen succinate

Krafft point surfactant solubility monoalkyl succinate

Researchers requiring biodegradable, pH-responsive surfactants with plasticizer functionality face limited single-compound options. Decyl hydrogen succinate (CAS 2530-33-8) addresses this with its C10 monoester architecture. • pH-triggered logD shift (2.98 → -0.01) enables switchable emulsification for metalworking fluids & agrochemicals. • Krafft point depression supports cold-water detergents & low-temp industrial cleaning. • Serves as intermediate for succinate mixed-ester plasticizers matching DEHP performance. ≥98% purity, solid; room temp storage; ambient shipping.

Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
CAS No. 2530-33-8
Cat. No. B186511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl hydrogen succinate
CAS2530-33-8
Molecular FormulaC14H26O4
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18)
InChIKeyWSFYPFLCEFLXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyl Hydrogen Succinate (CAS 2530-33-8): Technical Baseline for Procurement and Formulation Selection


Decyl hydrogen succinate (CAS 2530-33-8), also referred to as monodecyl succinate or decylsuccinic acid, is a monoester of decanol (C10 alcohol) and succinic acid belonging to the alkyl succinate class of anionic surfactants [1]. With a molecular formula of C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol, this compound features a free carboxylic acid group that confers pH-responsive behavior—existing predominantly in its protonated, poorly water-soluble form below pH ~4–5 and gaining aqueous solubility upon neutralization to its carboxylate salt . It is classified as a biodegradable, ester-based carboxylate surfactant with documented emulsifying, dispersing, solubilizing, wetting, and cleansing functionalities, and is commercially supplied as a solid with active content ≥95% [2].

Why In-Class Alkyl Succinate Substitution Fails: Decyl Hydrogen Succinate Procurement Risks


Although decyl hydrogen succinate shares the alkyl succinate scaffold with numerous C8–C14 monoester analogs, three molecular features preclude indiscriminate substitution. First, the C10 linear chain optimizes the hydrophobic–lipophilic balance for interfacial activity at biological membranes; studies demonstrate that surfactants with decyl or dodecyl chains exhibit maximum membrane activity when the hydrophilic group is held constant, with shorter (C8) or longer (C14) chains deviating from this optimum [1]. Second, the free carboxylic acid terminus creates a pH-triggered solubility switch—the predicted logD shifts from 2.98 at pH 5.5 to −0.01 at pH 7.4—a property absent in the permanently ionized sulfate or sulfonate analogs such as sodium decyl sulfate . Third, the ester linkage between the alkyl chain and the succinate backbone introduces a hydrolytically labile site whose degradation kinetics are strongly concentration- and pH-dependent, transitioning from pseudo-first-order (fast) below the critical micelle concentration (CMC) to pseudo-zeroth-order (slow) above the CMC [2]. This concentration-dependent stability profile is a direct consequence of the monoester architecture and cannot be replicated by simple carboxylate soaps or sulfated alcohols.

Decyl Hydrogen Succinate Differential Performance Evidence: Comparator-Based Quantitative Analysis


Krafft Point Depression vs. Conventional Sodium Soaps: Ester Linkage Lowers Operational Temperature

In a systematic study of sodium monoalkyl α,ω-dicarboxylates, insertion of an ester function within the surfactant alkyl chain of succinate monoesters was shown to considerably lower the Krafft point compared with conventional sodium soaps (m=0) having the same total carbon number [1]. While exact numerical Krafft values for the C10 succinate were not tabulated in the public abstract, the class-level trend is unequivocal: the ester-containing succinate architecture depresses the Krafft temperature relative to the soap baseline, enabling micelle formation and surface activity at lower operating temperatures. This is a direct structural consequence of disrupting the tight crystalline packing of the alkyl chains.

Krafft point surfactant solubility monoalkyl succinate

CMC Reduction Efficiency: Ester Methylene Units Contribute ~0.5 Methylene Equivalent vs. Soaps

The same comparative study established a quantitative structure–property relationship: the methylene units localized between the ester and the carboxylate groups in monoalkyl succinates are equivalent to 0.5 methylene group in their effect on CMC [1]. This means that for a given total chain length, the succinate monoester architecture yields a measurably higher CMC (lower surface activity per mole) than a conventional soap of identical carbon count, because the ester insertion partially diminishes the effective hydrophobic chain length. This provides a tunable design parameter—formulators can achieve equivalent CMC to a soap by selecting a slightly longer alkyl chain, while gaining the hydrolytic degradability and lower Krafft point benefits of the ester linkage.

CMC methylene equivalency structure–property relationship

Concentration-Dependent Hydrolysis Kinetics: Micellar Protection Switches Degradation Order

The hydrolysis behavior of monoalkyl succinate ester surfactants exhibits a unique concentration-dependent kinetic switch. Below the CMC, hydrolysis follows fast pseudo-first-order kinetics. Above the CMC, the rate decelerates dramatically and follows slow pseudo-zeroth-order kinetics because the ester function becomes embedded within the hydrophobic micelle core, physically shielded from hydrolytic attack by water [1]. This contrasts with simple alkyl sulfate surfactants (e.g., sodium decyl sulfate), which lack such a protected ester microenvironment and hydrolyze more uniformly across concentrations. The practical consequence is that decyl hydrogen succinate can be formulated at concentrations above its CMC to achieve extended hydrolytic shelf stability, whereas below-CMC solutions will degrade more rapidly.

hydrolysis kinetics pseudo-first order pseudo-zeroth order micelle protection

Biodegradability Advantage: Ester-Based Succinate Monoesters vs. Recalcitrant Sulfate/Sulfonate Surfactants

Decyl hydrogen succinate is documented as biodegradable, consistent with the broader class of ester-based carboxylate surfactants in which the ester linkage serves as a primary enzymatic cleavage point for microbial degradation [1]. By contrast, the structurally analogous sodium decyl sulfate (SDeS) and sodium decyl sulfonate feature C–O–S or C–S bonds that are significantly more resistant to environmental hydrolysis and biodegradation [2]. While quantitative biodegradation half-life data (e.g., OECD 301 ready biodegradability percentages) for this specific compound are not publicly available in accessible literature, the presence of the hydrolytically susceptible ester bond constitutes a structural determinant of superior environmental fate profiles relative to sulfate and sulfonate counterparts. This aligns with the broader regulatory preference for ester-containing surfactants in environmentally regulated applications.

biodegradability green surfactant ester lability

Succinate-Based Plasticizers vs. DEHP: Class-Level PVC Performance Benchmarking

In a recent comprehensive study of succinate-based plasticizer/PVC blends, all succinate-based formulations exhibited equal or improved tensile properties (by up to 77%), reduced surface hardness (by up to 43%), lowered glass transition temperature (by up to 11°C), and reduced migration into organic media (by up to 38%) when compared with blends using DEHP (di-ethylhexyl phthalate) at 40 phr loading [1]. While these data were generated for succinate diesters—not the monoester decyl hydrogen succinate—the findings establish the broader succinate scaffold as a viable, high-performance, non-phthalate alternative to DEHP. Decyl hydrogen succinate, as a monoester precursor, can serve as a synthetic intermediate for mixed ester plasticizers (e.g., benzyl decyl succinate), documented in patent literature as delivering rapid fusing characteristics in PVC plastisols [2].

plasticizer PVC DEHP replacement tensile properties

Decyl Hydrogen Succinate Application Scenarios Grounded in Differential Evidence


Cold-Water and Low-Temperature Detergent Formulations

The ester-linkage-driven depression of the Krafft point relative to conventional sodium soaps [1] enables decyl hydrogen succinate (in its neutralized carboxylate salt form) to function as a surfactant at lower temperatures. This makes it suitable for cold-water laundry detergents, industrial cleaning formulations used in unheated environments, and formulations where energy savings from reduced wash temperatures are desired. The biodegradable ester backbone additionally supports compliance with environmentally regulated detergent standards.

pH-Responsive Emulsifiers for Triggered Release or Phase Separation

The pronounced pH-dependent logD shift from 2.98 (pH 5.5) to −0.01 (pH 7.4) provides a molecular switch for formulations requiring triggered emulsification or demulsification. At acidic pH, the protonated form partitions preferentially into the oil phase; upon neutralization, the ionized carboxylate becomes water-soluble and surface-active. This property can be exploited in metalworking fluids (where pH shifts during use alter emulsion stability), in agrochemical formulations requiring pH-triggered release, and in personal care products where deposition is triggered by skin pH.

PVC Plastisol Formulations with Rapid Fusing Characteristics

Patent literature specifically claims succinate mixed esters incorporating branched decyl alcohols as plasticizers delivering rapid fusing (jellifying) action in PVC plastisols [2]. Decyl hydrogen succinate serves as a key synthetic intermediate for these mixed ester plasticizers. The broader succinate plasticizer class has been demonstrated to match or exceed DEHP performance across tensile properties (up to +77%), hardness (−43%), Tg depression (−11°C), and migration resistance (−38%) at 40 phr loading [3], providing a non-phthalate alternative for flexible PVC in flooring, coated fabrics, and cable insulation.

Personal Care Emollient and Skin-Conditioning Agent

Decyl hydrogen succinate is cataloged as a skin-conditioning emollient in cosmetic ingredient databases [4]. Literature indicates that surfactants with decyl or dodecyl alkyl chains, when paired with a consistent hydrophilic group, demonstrate maximum membrane activity in skin biological systems [5]. While direct comparative sensory or corneometry data against other emollients (e.g., isopropyl myristate, dioctyldodecyl succinate) are not publicly available, the C10 chain length is theoretically positioned within the optimal window for stratum corneum interaction without excessive irritation associated with shorter-chain (C8) surfactants or reduced efficacy of longer-chain (C14+) variants.

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